N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine
Description
This compound belongs to a class of dithioloquinoline derivatives characterized by a fused heterocyclic core containing sulfur atoms and a quinoline scaffold. The (1Z)-configuration indicates a specific stereoelectronic arrangement of the imine group, which influences its reactivity and conjugation properties. Its synthesis typically involves nucleophilic substitution reactions between iodinated dithioloquinoline precursors and aromatic amines, as exemplified in and .
Properties
Molecular Formula |
C26H24N2S2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4,4,7,8-tetramethyl-N-(4-phenylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C26H24N2S2/c1-16-14-21-22(15-17(16)2)28-26(3,4)24-23(21)25(30-29-24)27-20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,28H,1-4H3 |
InChI Key |
XDWGSRQPKPGZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)C5=CC=CC=C5)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and biphenyl amines. Key steps may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dithiolo Group: This step may involve the use of sulfur-containing reagents under controlled conditions.
Attachment of the Biphenyl Amine Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The biphenyl amine group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability or reactivity.
Mechanism of Action
The mechanism by which “N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-[(1Z)-4,4,6,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3,5-dimethylphenylamine (): Differs in methyl group positions (6,8 vs. 7,8 in the target compound) and the aryl substituent (3,5-dimethylphenyl vs. biphenyl-4-amine). The reduced steric bulk of the 3,5-dimethylphenyl group may increase solubility but decrease π-conjugation compared to the biphenyl system.
- N-(2,3-Dimethylphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine (): Features a 2,3-dimethylphenyl group and lacks one methyl group on the quinoline core. The ortho-substituents on the aryl ring could hinder planarization, reducing electronic delocalization .
Core Heterocycle Modifications
- N,N-Dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (): Replaces the dithioloquinoline core with a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine system. This modification introduces a pyrimidine ring, which may enhance hydrogen-bonding interactions. The compound exhibits a melting point of 189–191°C and distinct NMR shifts (e.g., δ 3.41 ppm for N4-CH3), suggesting differing electronic environments compared to dithioloquinoline derivatives .
Biphenylamine Derivatives
- [1,1'-Biphenyl]-4-amine ():
The parent amine of the target compound’s substituent. It has a molecular weight of 169.22 g/mol and a melting point of 53–55°C. Its electronic properties (e.g., ionization energy) are critical for understanding charge transport in the target compound . - N-(4-Methylphenyl)diphenylamine (): Substitutes the dithioloquinoline core with a diphenylamine group. The methyl group on the aryl ring may alter solubility and thermal stability compared to the unsubstituted biphenylamine .
Comparative Data Table
Key Research Findings
- Electronic Properties: Biphenyl-substituted dithioloquinolines exhibit enhanced charge mobility compared to smaller aryl groups (e.g., 3,5-dimethylphenyl), as inferred from UV/Vis spectra in related compounds .
- Biological Activity: Thienopyrimidine analogs () show moderate kinase inhibition, hinting that the target compound’s dithioloquinoline core could be explored for similar applications .
- Thermal Stability: Methyl groups on the quinoline core improve thermal stability, as seen in analogs with melting points exceeding 180°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
